Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is systematically named based on its ester and ketone functionalities. The parent chain consists of a propanoate backbone with an ethyl ester group at position 1 and a ketone at position 3. The substituents on the aromatic ring are prioritized according to IUPAC rules, with the chlorine atom at position 2 and fluorine at position 4 relative to the attachment point.
Molecular formula : C₁₁H₁₀ClFO₃
Molecular weight : 244.64 g/mol (calculated using PubChem 2.1) .
The compound’s structure is validated by its SMILES notation: CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F .
Crystallographic Data and Three-Dimensional Conformational Studies
No explicit crystallographic data (e.g., X-ray diffraction) is available for this compound. However, computational modeling suggests a planar aromatic ring with substituents positioned ortho (chlorine) and para (fluorine) to the ketone-bearing carbon. The ester group adopts a conformation that minimizes steric hindrance between the ethyl chain and the aromatic ring.
Key structural features :
- Aromatic ring : Chlorine (electron-withdrawing) and fluorine (electron-withdrawing) substituents induce distinct electronic effects.
- Ketone and ester groups : Conjugated carbonyl systems stabilize the molecule through resonance.
- Ethyl ester : The ester group’s flexibility allows rotational freedom around the O–C bond.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While no experimental NMR data is directly reported for this compound, analogous structures provide predictive insights:
13C NMR Predictions :
Infrared (IR) Spectroscopy and Functional Group Analysis
Expected IR peaks :
Mass Spectrometric Fragmentation Patterns
Proposed fragmentation pathways :
Key observations :
Properties
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRZKOYCVITLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation with Diethyl Carbonate and 2-Chloro-4-fluoroacetophenone
This method leverages the nucleophilic attack of a malonate derivative on an activated ketone. A representative protocol involves:
Reagents and Conditions
Mechanistic Overview
- Deprotonation : NaH generates the enolate from diethyl carbonate.
- Condensation : The enolate attacks the electrophilic carbonyl carbon of 2-chloro-4-fluoroacetophenone.
- Esterification : Intramolecular cyclization forms the β-keto ester.
Esterification of 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic Acid
This method directly converts the carboxylic acid precursor to the ester. While less detailed in literature, analogous protocols for similar compounds provide insights:
Reagents and Conditions
- Catalyst : Sulfuric acid (H₂SO₄) or other strong acids
- Solvent : Ethanol
- Substrate : 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid
- Temperature : Reflux (78–80°C).
Mechanistic Overview
- Acid Catalysis : Protonation of the hydroxyl group enhances electrophilicity.
- Nucleophilic Attack : Ethanol attacks the carbonyl carbon, forming the ester.
Challenges
- Equilibrium : Reversible nature of esterification necessitates excess ethanol or azeotropic removal of water.
- Purification : Distillation or crystallization may be required for high-purity product.
Industrial-Scale Production and Process Optimization
For large-scale synthesis, continuous flow chemistry and automated reactors are employed to enhance efficiency:
Key Parameters
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Reaction rate, yield |
| Catalyst concentration | 1–5 mol% | Minimizes side reactions |
| Pressure | Atmospheric or mild (1–5 bar) | Solvent stability |
Advantages
- Precision : Automated control of temperature and flow rates.
- Safety : Reduced handling of hazardous reagents.
Purification and Characterization
Common Techniques
| Method | Details | Outcomes |
|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C spectra in CDCl₃ or DMSO-d₆ | Confirms tautomerism, functional groups |
| LCMS | ESI+ mode, m/z 245.19 [M+H]+ | Validates molecular weight |
| HPLC | C18 column, ACN/H₂O gradient | Assesses purity (>95%) |
NMR Data (Keto Tautomer)
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-3, H-5) | 7.63 (dd), 7.14–6.93 (m) | 1H, 2H | 1H, 2H |
| Methoxy (CH₂) | 4.12 (q) | Quartet | 2H |
| Ethyl (CH₃) | 1.18 (t) | Triplet | 3H |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Claisen condensation | Direct synthesis from acetophenone | Tautomer mixture, low yield | 42% |
| Esterification | Simple reagents, scalable | Requires acid catalyst, equilibrium challenges | N/A |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thioethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can interact with biological targets.
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related β-keto esters, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural Analogs of Ethyl 3-(2-Chloro-4-Fluorophenyl)-3-Oxopropanoate
Electronic Effects
- Chloro and Fluoro Groups : Chlorine (Cl) is a stronger electron-withdrawing group (EWG) than fluorine (F), increasing the electrophilicity of the keto group. This enhances reactivity in nucleophilic additions (e.g., formation of pyrazoles or indoles) .
- Methoxy Groups: As electron-donating groups (EDG), methoxy substituents (e.g., in Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate) reduce keto electrophilicity, slowing reactions like Michael additions but enabling regioselective alkylations .
- Nitro Groups: The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate significantly activates the keto carbon, making it highly reactive in cyclocondensation reactions .
Steric Effects
Pharmaceutical Relevance
- Fluorinated Derivatives: Compounds like Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate are prized for their metabolic stability and bioavailability, making them key intermediates in kinase inhibitors .
- Chlorinated Derivatives: Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate is used in antimicrobial agents, where halogenation enhances target binding .
Biological Activity
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, also known as TAK-242, is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀ClF O₃
- CAS Number : 951784-80-8
- The compound features a chloro and fluoro substituted phenyl ring, which contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with Toll-Like Receptor 4 (TLR4) . This receptor plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory processes.
- Mode of Action : TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4.
- Result of Action : This blockade suppresses the production of multiple cytokines, thereby reducing inflammation and potentially modulating immune responses.
Biological Activities
Table 1: Summary of Biological Activities
Case Study Analysis
A study conducted on the compound's effects on macrophages demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with this compound. This suggests its potential utility in managing conditions characterized by excessive inflammation .
Future Directions
Research continues to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with TLR4 and other potential targets.
- Broader Antimicrobial Testing : Evaluating efficacy against a wider range of microbial pathogens.
- Clinical Trials : Assessing therapeutic effects in clinical settings for inflammatory diseases.
Q & A
Basic: What synthetic methodologies are most effective for producing Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, and how do reaction parameters impact yield?
Answer:
The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 2-chloro-4-fluorobenzoyl chloride under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF) . Key parameters include:
- Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may increase side products.
- Solvent choice : Polar aprotic solvents enhance nucleophilic acyl substitution.
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) improves conversion.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yields range from 65–85%, depending on the base and solvent .
Advanced: How can crystallographic data discrepancies be resolved for this compound, particularly in cases of twinning or disorder?
Answer:
For X-ray crystallography, SHELXL (for refinement) and SHELXD (for phase solving) are robust tools for handling twinned or disordered data . Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Twin refinement : Apply the TWIN/BASF commands in SHELXL to model twinning fractions.
- Disorder modeling : Split occupancy for disordered atoms (e.g., ethyl or fluorophenyl groups) and apply restraints (SIMU/DELU) to thermal parameters .
Basic: What spectroscopic markers in NMR and IR confirm the structure of this compound?
Answer:
- ¹H NMR :
- Ethyl group : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).
- Aromatic protons : Doublets at δ 7.3–8.1 ppm (J = 8–9 Hz for fluorophenyl coupling).
- Ketone β-proton : Singlet at δ 3.8–4.0 ppm (CH₂ adjacent to carbonyl) .
- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (aryl ketone C=O) .
Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic Fukui indices to identify reactive sites:
- The β-keto ester moiety shows high electrophilicity at the ketone carbonyl (C=O), favoring nucleophilic attack (e.g., Grignard reagents or enamines).
- Substituent effects: The 2-chloro-4-fluorophenyl group electron-withdrawing effects increase the electrophilicity of the ketone by ~15% compared to unsubstituted analogs .
Basic: How does the electronic nature of substituents influence the compound’s reactivity in Michael additions?
Answer:
The 2-chloro-4-fluorophenyl group enhances the electrophilicity of the α,β-unsaturated ketone intermediate (formed via keto-enol tautomerism). Comparative studies with analogs (e.g., 4-fluorophenyl or 2,4-dichloro derivatives) show:
- Electron-withdrawing groups (Cl, F) : Accelerate Michael addition rates by stabilizing the transition state.
- Steric effects : The 2-chloro substituent slightly hinders nucleophile approach, reducing yields by ~10% compared to para-substituted analogs .
Advanced: What experimental strategies validate the compound’s potential as a kinase inhibitor in medicinal chemistry?
Answer:
- Kinase inhibition assays : Use ATP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR2).
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing Cl with Br or F) to assess potency.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase active sites. Preliminary data suggest the trifluoromethyl analog (Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate) shows 5x higher affinity due to hydrophobic interactions .
Basic: What chromatographic techniques are optimal for analyzing purity and stability under storage?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 min.
- Stability testing : Store at -20°C under argon to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition .
Advanced: How does the compound’s crystal packing affect its physicochemical properties?
Answer:
Single-crystal studies reveal:
- Intermolecular interactions : C=O···H–C hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between fluorophenyl groups stabilize the lattice.
- Solubility : Polar solvents (DMF, DMSO) disrupt these interactions, enhancing solubility.
- Melting point : The compound melts at 157–160°C, correlating with strong van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
